S-Benzyl-DL-homocysteine
Description
Contextualization within Sulfur Amino Acid Metabolism Research
The metabolism of sulfur-containing amino acids is a fundamental biochemical network essential for cellular health and function. This intricate system revolves around the interconversion of key molecules, primarily methionine, homocysteine, and cysteine. nih.gov The process begins with methionine, an essential amino acid obtained from the diet, which is converted into S-adenosylmethionine (SAM). SAM serves as the universal methyl group donor for a vast number of methylation reactions vital for the regulation of DNA, proteins, and other molecules. researchgate.net
After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). researchgate.net SAH is subsequently hydrolyzed by the enzyme SAH hydrolase (SAHH) to yield adenosine (B11128) and homocysteine. frontiersin.org This step is critical, as SAH is a potent inhibitor of methyltransferase enzymes, and its removal is necessary to prevent feedback inhibition of methylation processes. mdpi.comresearchgate.net
Homocysteine stands at a critical metabolic crossroads and can proceed down two major pathways:
The Transsulfuration Pathway: In this pathway, homocysteine is irreversibly converted to cysteine. The first and rate-limiting step is catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine. nih.govnih.gov Cysteine, the end-product, is a precursor for the synthesis of the major endogenous antioxidant, glutathione. mdpi.com
The Remethylation Pathway (Methionine Cycle): Homocysteine can be remethylated to regenerate methionine, a reaction that requires folate (Vitamin B9) and cobalamin (Vitamin B12) as cofactors. researchgate.net
Given its central position, the study of enzymes that bind and process homocysteine, such as cystathionine β-synthase, is crucial for understanding cellular homeostasis. S-Benzyl-DL-homocysteine, as a stable, modified analog of homocysteine, provides researchers with a chemical probe to investigate these specific enzymatic reactions.
Significance as a Chemical Biology Research Tool
In chemical biology, small molecules are often designed and synthesized to probe, visualize, or perturb biological systems. These molecular tools allow researchers to study the function of specific proteins or pathways in a controlled manner. nih.gov this compound fits this description perfectly, serving as a specialized research chemical for investigating the enzymes of the sulfur amino acid network. sigmaaldrich.comsigmaaldrich.com
Its primary utility stems from its structure as a substrate analog. The core homocysteine structure allows it to be recognized by the active sites of enzymes that normally bind homocysteine, while the bulky benzyl (B1604629) group attached to the sulfur atom can interfere with the catalytic process, potentially acting as an inhibitor. The study of enzyme inhibitors is a cornerstone of pharmacology and biochemistry, providing insights into enzyme mechanisms and serving as a starting point for drug discovery.
For instance, the inhibition of enzymes in the transsulfuration pathway, such as cystathionine γ-lyase (CSE), is a known research strategy to modulate the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. nih.gov While specific inhibitory data for this compound is not widely published, its availability to early discovery researchers suggests its use in probing the active sites of enzymes like CBS and CSE. sigmaaldrich.comsigmaaldrich.com By studying how such analogs interact with these enzymes, scientists can map the topology of the active site and understand the structural requirements for substrate binding and catalysis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-4-(benzylsulfanyl)butanoic acid |
| Molecular Formula | C₁₁H₁₅NO₂S |
| Molecular Weight | 225.31 g/mol sigmaaldrich.com |
| CAS Number | 1017-76-1 sigmaaldrich.com |
| Structure (SMILES) | C1=CC=C(C=C1)CSCCC(C(=O)O)N |
Table 2: Key Enzymes in Homocysteine Metabolism
| Enzyme | Abbreviation | Function | Relevance as a Research Target |
|---|---|---|---|
| Cystathionine β-synthase | CBS | Catalyzes the first step of the transsulfuration pathway: Homocysteine + Serine → Cystathionine. nih.govnih.gov | A key regulator of homocysteine levels and a producer of hydrogen sulfide (H₂S). nih.gov Inhibition is studied in conditions of CBS upregulation. nih.gov |
| Cystathionine γ-lyase | CSE / CGL | Catalyzes the final step of transsulfuration and can also produce H₂S from cysteine and homocysteine. nih.govresearchgate.net | A major source of H₂S; targeted by inhibitors to study the physiological roles of this gasotransmitter. nih.gov |
| S-adenosyl-L-homocysteine hydrolase | SAHH / AdoHcy hydrolase | Catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. frontiersin.org | Inhibition leads to SAH accumulation and subsequent feedback inhibition of most cellular methylation reactions, making it a target for immunosuppressive agents. researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-benzylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPDMPPOTUGMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-60-3, 3054-02-2 | |
| Record name | NSC164657 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC14986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes
The synthesis of S-Benzyl-DL-homocysteine can be achieved through several established chemical pathways. The most common methods involve the direct alkylation of homocysteine or the ring-opening of its lactone derivative.
Alkylation Reactions from Homocysteine and Derivatives
A primary method for synthesizing this compound is through the S-alkylation of DL-homocysteine itself. This reaction typically involves treating DL-homocysteine with a benzylating agent, such as benzyl (B1604629) chloride, in an alkaline aqueous solution. researchgate.net The use of a base, like sodium carbonate, facilitates the deprotonation of the thiol group on homocysteine, forming a thiolate anion which then acts as a nucleophile, attacking the benzyl halide to form the stable thioether linkage. researchgate.net
A general procedure involves dissolving DL-homocysteine in an aqueous ethanol (B145695) solution containing sodium carbonate. researchgate.net The benzylating agent is then added, and the mixture is stirred at room temperature, often under an inert atmosphere like argon to prevent oxidation of the thiol. researchgate.net After the reaction is complete, the product can be isolated and purified using techniques such as ion-exchange chromatography. researchgate.net
| Reagent/Condition | Role/Parameter | Reference |
| DL-Homocysteine | Starting material | researchgate.net |
| Benzyl Chloride | Benzylating agent | researcher.life |
| Sodium Carbonate | Base to facilitate thiolate formation | researchgate.net |
| 50% Aqueous Ethanol | Solvent | researchgate.net |
| Argon Atmosphere | Prevents oxidation | researchgate.net |
| Ion-Exchange Chromatography | Purification method | researchgate.net |
Thiolactone Ring-Opening Approaches
An alternative and efficient synthetic route utilizes DL-homocysteine thiolactone as the starting material. researcher.liferesearchgate.net This method involves the ring-opening of the five-membered thiolactone ring by a nucleophilic attack, which is then followed by S-alkylation. researchgate.net The reaction is typically carried out in a solution of sodium methoxide (B1231860), where the methoxide ion acts as a base. researcher.life
In this approach, homocysteine thiolactone hydrochloride is added to a cold solution of sodium methoxide. researcher.life A primary alkyl halide, in this case benzyl chloride, is then introduced as the alkylating agent. researcher.life The reaction sequence leads to the opening of the lactone ring and the simultaneous S-benzylation, yielding this compound. researcher.life This method is advantageous as it avoids the use of more hazardous reagents like liquid ammonia (B1221849), which were required in some older procedures. researcher.life The product is typically isolated by adjusting the pH of the reaction mixture to precipitate the amino acid, which can then be purified by recrystallization. researcher.life
Stereoselective Synthesis and Enantiomeric Resolution
The production of optically pure enantiomers of S-benzyl-homocysteine is essential for studying stereospecific biological processes. This can be achieved either by starting with optically active precursors or by resolving the racemic mixture.
Enzymatic Resolution Techniques (e.g., Papain-Mediated Methods)
Enzymatic kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. wikipedia.org This method leverages the stereospecificity of enzymes, which preferentially catalyze a reaction with one enantiomer over the other. researchgate.net For amino acid derivatives, proteases like papain are often employed. longdom.orgacs.org Papain, a cysteine protease, can selectively hydrolyze ester or amide derivatives of L-amino acids, leaving the D-enantiomer unreacted. longdom.orgacs.org
While direct papain-mediated resolution of this compound is not extensively detailed in readily available literature, the principle applies broadly. The process would involve creating a suitable derivative (e.g., an ester) of this compound, which would then be subjected to papain hydrolysis. nih.gov The enzyme would selectively act on the L-enantiomer derivative, allowing for the separation of the unreacted D-enantiomer derivative and the hydrolyzed L-amino acid. acs.org More broadly, enzymatic methods have been developed for the kinetic resolution of homocysteine thiolactones, using lactonases to selectively hydrolyze one enantiomer, which can then be derivatized. researcher.life
Preparation of Optically Active L- and D-Isomers
The most direct way to obtain optically pure isomers is to start the synthesis with an enantiomerically pure precursor. For instance, S-benzyl-L-homocysteine can be synthesized via the alkylation of L-homocysteine or the ring-opening of L-homocysteine thiolactone. acs.org Similarly, the D-isomer can be prepared from D-homocysteine. acs.org These optically active starting materials are often derived from their respective homocystine enantiomers. acs.org
For example, the synthesis of S-adenosyl-L-homocysteine analogues has been achieved by reacting a suitable agent with the anion of homocysteine generated in situ from L-homocystine or S-benzyl-L-homocysteine in sodium/liquid ammonia. acs.org This demonstrates that S-benzyl-L-homocysteine is a key intermediate in stereospecific syntheses. Dynamic kinetic resolution is another advanced strategy where a racemizing agent is combined with a stereoselective enzyme, allowing for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. researchgate.netnih.gov This has been applied to racemic homocysteine thiolactone to produce S-adenosyl-L-homocysteine. researchgate.netnih.gov
Preparation of Labeled this compound for Tracer Studies
Isotopically labeled compounds are invaluable tools in metabolic and pharmacokinetic research. Labeled S-benzyl-homocysteine serves as a crucial precursor for the synthesis of other important labeled molecules, such as [¹¹C]methionine, which is used in positron emission tomography (PET). nih.gov
The synthesis of labeled S-benzyl-homocysteine can be achieved by using a labeled benzylating agent. For instance, reacting DL-homocysteine with a benzyl chloride labeled with carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) on the benzyl ring or methylene (B1212753) group would yield the correspondingly labeled this compound. This product can then be used in tracer studies to follow the metabolic fate of the benzyl group.
Alternatively, the homocysteine moiety can be labeled. A more common application involves using unlabeled S-benzyl-L-homocysteine or its D-isomer as a precursor for synthesizing other radiolabeled compounds. nih.gov For the synthesis of L-[methyl-¹¹C]methionine, S-benzyl-L-homocysteine is treated with sodium in liquid ammonia to cleave the benzyl group, generating the homocysteine thiolate anion. nih.gov This anion is then reacted with [¹¹C]methyl iodide to produce the desired radiolabeled methionine. nih.gov This process underscores the role of S-benzyl-homocysteine as a stable, storable precursor for the rapid, on-demand synthesis of short-lived radiotracers. nih.gov
| Labeling Strategy | Precursor 1 | Precursor 2 | Labeled Product | Reference |
| Benzyl Group Labeling | DL-Homocysteine | Labeled Benzyl Halide | Labeled this compound | |
| Use as Labeled Precursor | S-Benzyl-L-homocysteine | [¹¹C]Methyl Iodide | L-[methyl-¹¹C]Methionine | nih.gov |
Chemical Derivatization for Specialized Applications
The chemical derivatization of this compound is a critical aspect of its application in various scientific fields, particularly in peptide synthesis and the development of bioactive molecules. These modifications are strategically employed to facilitate synthesis, introduce specific functionalities, or to probe biological systems.
Boc Protection Strategy:
The Boc group is a classic protecting group in peptide synthesis, valued for its stability under a range of conditions and its facile removal with acid. peptide.com The introduction of the Boc group to this compound typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction creates a carbamate (B1207046) linkage that effectively masks the nucleophilicity of the amino group. organic-chemistry.org
The Boc/Bzl (benzyl) protection scheme is a common approach where the temporary Nα-protection is provided by the Boc group, and more permanent side-chain protection is afforded by benzyl-based groups. peptide.compeptide.com It is considered a "quasi-orthogonal" strategy because both protecting groups are acid-labile, but their removal requires different acid strengths. iris-biotech.de The Boc group can be cleaved under moderately acidic conditions, such as with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the S-benzyl group requires stronger acids like hydrogen fluoride (B91410) (HF) for cleavage. peptide.com
During the deprotection of the Boc group, the formation of tert-butyl cations is a notable side reaction, which can lead to the alkylation of sensitive residues like methionine or cysteine. peptide.com To prevent these unwanted modifications, scavengers are typically added to the cleavage cocktail. thermofisher.com
Fmoc Protection Strategy:
The Fmoc protecting group has gained widespread popularity in SPPS due to its base-lability, which offers a truly orthogonal protection scheme in conjunction with acid-labile side-chain protecting groups and resin linkers. iris-biotech.denih.gov The Fmoc group is introduced by reacting this compound with Fmoc-chloride or Fmoc-O-succinimide in the presence of a base. altabioscience.com
In Fmoc-based SPPS, the Fmoc group is removed at each cycle of amino acid addition using a mild base, commonly a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). altabioscience.com This deprotection step is rapid and does not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. nih.gov The final cleavage of the peptide from the resin and the removal of the S-benzyl and other side-chain protecting groups are typically accomplished in a single step using a strong acid cocktail, often containing TFA and scavengers. thermofisher.comsigmaaldrich.com
The use of Fmoc-S-benzyl-homocysteine in SPPS allows for the synthesis of complex peptides. chemimpex.com However, care must be taken during the process, as cysteine and its derivatives can be prone to racemization during activation for coupling, especially with base-mediated methods. nih.govsigmaaldrich.com
A key advantage of the Fmoc strategy is its compatibility with a wide range of sensitive modifications, such as phosphorylation and glycosylation, which may not be stable under the harsh acidic conditions of the Boc/Bzl strategy. nih.gov
Table 1: Comparison of Boc and Fmoc Protection Strategies for this compound
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Introduction | Reaction with di-tert-butyl dicarbonate (Boc₂O) | Reaction with Fmoc-Cl or Fmoc-OSu |
| Deprotection Condition | Moderate acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality | Quasi-orthogonal with benzyl side-chain protection | Fully orthogonal with acid-labile side-chain protection |
| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Key Advantage | Robust and well-established | Milder deprotection conditions, compatible with sensitive modifications |
| Potential Issue | Harsh final cleavage, potential for side-reactions | Potential for racemization of C-terminal cysteine derivatives |
The structural framework of this compound serves as a versatile scaffold for the synthesis of a diverse array of analogs with tailored biological activities. These modifications often target the sulfur atom, the aromatic ring of the benzyl group, or the amino and carboxyl termini to create compounds with specific inhibitory or functional properties.
Modifications at the Sulfur Atom:
The thioether linkage is a common site for modification. A variety of S-alkyl and S-aryl derivatives of homocysteine have been synthesized to explore their potential as enzyme inhibitors. For instance, a series of S-alkylated derivatives of homocysteine were synthesized and evaluated as inhibitors of human betaine-homocysteine S-methyltransferase (BHMT), with some compounds exhibiting potent inhibition in the nanomolar range. sigmaaldrich.com The synthesis of these analogs is often achieved by the alkylation of unprotected DL-homocysteine with different alkylating agents under alkaline conditions. sigmaaldrich.com
Furthermore, the benzyl group can be replaced with other aryl or substituted benzyl moieties to probe structure-activity relationships. For example, S-aristeromycinyl-L-homocysteine analogs, which are carbocyclic nucleosides, have been synthesized by reacting carbocyclic 5'-chloro-5'-deoxynucleosides with the anion of homocysteine generated in situ from S-benzyl-L-homocysteine in a sodium/liquid ammonia reaction. bachem.com
N-Acyl and N-Arylsulfonyl Derivatives:
The amino group of S-benzyl-homocysteine can be acylated to produce a range of analogs. N-acylhomoserine lactone (AHL) analogs, where the lactone ring is replaced with a homocysteine thiolactone, have been synthesized and shown to be potent activators of bacterial quorum sensing receptors. researchgate.net These syntheses often involve the coupling of an appropriate acylating agent with homocysteine thiolactone. researchgate.net
Additionally, N-arylsulfonyl S-alkyl homocysteine hydroxamic acids have been synthesized as potent inhibitors of matrix metalloproteinases (MMPs). springernature.com These complex molecules feature modifications at the amino group (N-arylsulfonyl), the sulfur atom (S-alkyl), and the carboxyl group (hydroxamic acid).
Modifications for Bio-conjugation and Probing:
Structural modifications are also employed to create tools for chemical biology. For example, S-modified homocysteine derivatives have been incorporated into palladium(II) pincer complexes, which have shown cytotoxic activity against cancer cell lines. altabioscience.com In some cases, a fluorescein (B123965) moiety has been attached to create fluorescent probes for cellular imaging. altabioscience.com
The synthesis of these diverse analogs highlights the chemical tractability of the this compound molecule and its importance as a building block in medicinal chemistry and drug discovery.
Table 2: Examples of this compound Analogs and Their Applications
| Analog Type | Structural Modification | Synthetic Approach | Application/Biological Activity |
| S-Alkyl Homocysteine Derivatives | Replacement of benzyl group with various alkyl chains | Alkylation of homocysteine with alkyl halides | Inhibition of betaine-homocysteine S-methyltransferase (BHMT) sigmaaldrich.com |
| S-Aryl Homocysteine Derivatives | Replacement of benzyl group with aryl moieties | Reaction of homocysteine with aryl halides or precursors | Synthesis of sulfilimines peptide.com |
| N-Acyl Homocysteine Thiolactones | Acylation of the amino group of homocysteine thiolactone | Coupling of acylating agents with homocysteine thiolactone | Modulation of bacterial quorum sensing researchgate.net |
| N-Arylsulfonyl Homocysteine Hydroxamates | N-arylsulfonylation, S-alkylation, and conversion of carboxyl to hydroxamic acid | Multi-step synthesis involving sulfonylation, alkylation, and hydroxamate formation | Inhibition of matrix metalloproteinases (MMPs) springernature.com |
| S-Aristeromycinyl-L-homocysteine Analogs | Replacement of benzyl group with a carbocyclic nucleoside | Reaction of a carbocyclic nucleoside with homocysteine anion | Inhibition of S-adenosyl-L-methionine-dependent methyltransferases bachem.com |
| Palladium(II) Pincer Complexes | Incorporation into a metal-ligand complex | Coordination of S-modified homocysteine ligands to palladium(II) | Cytotoxic agents against cancer cells altabioscience.com |
Biochemical and Cellular Research Investigations
Role as a Homocysteine Analog and Methionine Antagonist in Metabolic Studies
S-Benzyl-DL-homocysteine serves as a structural analog of the endogenous amino acid homocysteine and functions as an antagonist to the essential amino acid methionine. elifesciences.org Its structure, featuring a homocysteine backbone with a benzyl (B1604629) group attached to the sulfur atom, allows it to interfere with metabolic processes that involve homocysteine and methionine. ebi.ac.uk This antagonistic relationship has been demonstrated in studies on liver regeneration, where this compound was shown to markedly depress the extent of regeneration, a known effect of methionine antagonists.
Homocysteine stands at a critical juncture in metabolism, primarily processed through two major pathways: remethylation to methionine and transsulfuration to cystathionine (B15957). unl.educreative-proteomics.com The remethylation pathway, which recycles homocysteine, is catalyzed by enzymes like methionine synthase (MS) and betaine-homocysteine S-methyltransferase (BHMT). unl.edu The transsulfuration pathway, which catabolizes excess homocysteine, converts it to cysteine. creative-proteomics.com
By acting as a homocysteine analog, this compound can be used as a probe to explore these pathways. Its introduction into a biological system can lead to competitive interactions with the enzymes and transporters that normally recognize homocysteine, thereby helping to elucidate the kinetics and regulation of homocysteine flux. The study of such analogs is crucial for understanding how disruptions in homocysteine metabolism, which can lead to hyperhomocysteinemia, are linked to various pathologies. nih.gov
The methionine cycle is a fundamental biochemical process responsible for generating S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including the methylation of DNA, RNA, and proteins. elifesciences.orgmdpi.com Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. mdpi.com The cycle is completed by the remethylation of homocysteine back to methionine. creative-proteomics.com
As a methionine antagonist, this compound can disrupt the regulation of this cycle. By interfering with methionine's roles, it can impact the synthesis of SAM and alter the crucial SAM/SAH ratio, which is a key indicator of the cell's methylation capacity. mdpi.com For instance, compounds that interfere with the methionine cycle can inhibit the proliferation of cells that have a high metabolic demand for methionine, such as in liver regeneration or T-cell activation.
Enzymatic Interactions and Inhibition Studies
The structural similarity of this compound to endogenous metabolites allows it to interact with various enzymes, often resulting in inhibition. These interactions are a key focus of research to understand enzyme mechanisms and to develop potential therapeutic agents.
Betaine-homocysteine S-methyltransferase (BHMT) is a zinc-dependent enzyme primarily found in the liver and kidney that catalyzes one of the two pathways for remethylating homocysteine to methionine, using betaine (B1666868) as the methyl donor. ebi.ac.uknih.gov The enzyme plays a significant role in homocysteine homeostasis. ebi.ac.uk A variety of S-alkylated homocysteines have been investigated as potential inhibitors of BHMT. nih.gov These inhibitors are often designed to mimic the transition state of the enzyme's substrates. nih.gov For example, S-(delta-carboxybutyl)-DL-homocysteine is a specific and potent inhibitor of BHMT that has been used in animal studies to induce transient hyperhomocysteinemia, confirming the enzyme's role in regulating plasma homocysteine levels. nih.gov While S-alkylated homocysteines are a known class of BHMT inhibitors, specific inhibitory data for this compound against BHMT is not prominently detailed in recent literature.
Kynurenine (B1673888) aminotransferases (KATs) are enzymes responsible for the synthesis of kynurenic acid (KYNA), an endogenous antagonist of ionotropic glutamate (B1630785) receptors. nih.gov Research has shown that homocysteine and its metabolites can modulate the activity of these enzymes. Specifically, DL-homocysteine has been found to inhibit both KAT I and KAT II, the primary enzymes for KYNA synthesis in the brain. nih.gov This inhibition can alter the levels of neuroprotective KYNA. In studies using rat cortical slices, DL-homocysteine demonstrated a dual effect, enhancing KYNA production at lower concentrations (0.1-0.5 mM) and inhibiting it at higher concentrations, with an IC50 value of 6.4 mM. nih.gov As a close structural analog, this compound is studied in the context of these interactions to further understand how homocysteine derivatives affect kynurenine pathway metabolism.
| Compound | Effect on KYNA Production (Rat Cortical Slices) | IC50 for KYNA Production Inhibition | Effect on KAT Enzymes |
|---|---|---|---|
| DL-Homocysteine | Enhancement at 0.1-0.5 mM, Inhibition at higher concentrations | 6.4 mM | Inhibits both KAT I and KAT II |
Glutamine synthetase is a crucial enzyme in nitrogen metabolism, catalyzing the condensation of glutamate and ammonia (B1221849) to form glutamine. nih.gov This enzyme is a target for various inhibitor molecules. Research into structural analogs of methionine has revealed inhibitory effects on glutamine synthetase. Notably, S-Benzyl homocysteine sulfoxide, an oxidized derivative of this compound, has been reported to inhibit the growth of Lactobacillus arabinosus, an effect that is reversed by glutamine, suggesting an interaction with glutamine synthesis. umich.edu Further studies on S-alkyl-homocysteine sulfoximines have shown that the length of the S-alkyl side chain influences the inhibitory power against cerebral glutamine synthetase, with inhibitory potency generally decreasing as the chain length increases from methyl to n-butyl. umich.edu This indicates that the molecular structure of homocysteine derivatives is a key determinant of their interaction with glutamine synthetase. umich.edu
Resistance to Enzymatic Degradation
The S-benzyl group in this compound provides a considerable degree of stability against non-specific enzymatic degradation, particularly from general proteases. Non-canonical amino acids, including homo-amino acids like homocysteine, can confer resistance to proteolytic degradation when incorporated into peptides mdpi.com. The benzyl group acts as a bulky protecting shield for the thiol moiety, preventing its interaction with the active sites of many enzymes that would otherwise metabolize a free thiol group.
However, this resistance is not absolute and is dependent on the specific enzyme . For instance, certain specialized enzymes are capable of cleaving the carbon-sulfur bond. Research on the related compound, S-benzyl-L-cysteine, has shown that C-S β-lyase enzymes can catalyze the cleavage of the S-benzyl group to release a thiol d-nb.info. Furthermore, enzymatic resolution methods have been developed to separate the D and L isomers of N-acetyl-S-benzyl-DL-homocysteine using enzymes like papain, which demonstrates a specific substrate-enzyme interaction rather than general degradation semanticscholar.org. This enzymatic specificity allows for the preparation of optically pure S-benzyl-L-homocysteine and S-benzyl-D-homocysteine from the racemic mixture semanticscholar.org.
In the context of cellular research, the stability of the S-benzyl protection is sufficient to make it a useful vehicle for introducing homocysteine into biological systems for study, without immediate and widespread breakdown by common cellular enzymes.
Applications in Protein and Peptide Chemistry
Utilization in Solid-Phase Peptide Synthesis
This compound is a valuable reagent in the field of peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). google.combachem.com The primary role of the S-benzyl group is to serve as a protecting group for the thiol side chain of the homocysteine residue during the iterative process of peptide chain assembly google.com.
In SPPS, amino acids are added sequentially to a growing peptide chain that is anchored to an insoluble resin support bachem.com. To ensure that the correct peptide bond is formed and to prevent unwanted side reactions, the reactive functional groups on the amino acid side chains must be masked with temporary or permanent protecting groups bachem.comnih.gov. The S-benzyl group on homocysteine fulfills this role for the sulfur atom. It is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group during each cycle of synthesis nih.gov.
The use of a benzyl-based protecting group for homocysteine is analogous to its application for the amino acid cysteine, where S-benzyl and other derivatives like trityl (Trt) are standard choices nih.gov. Once the entire peptide sequence has been assembled, the S-benzyl group is typically removed during the final cleavage step, where the peptide is released from the resin support. This is usually accomplished using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions nih.gov.
Table 1: Role of S-Benzyl-Homocysteine in Solid-Phase Peptide Synthesis (SPPS)
| Feature | Description | Relevance in SPPS |
| Protecting Group | The benzyl (Bzl) group is attached to the sulfur atom of the homocysteine side chain. | Prevents the thiol group from engaging in unwanted side reactions, such as oxidation or disulfide bond formation, during peptide synthesis. |
| Stability | The S-benzyl ether bond is stable to the mildly basic conditions (e.g., piperidine) used for Fmoc-group removal. nih.gov | Allows for its use in the popular Fmoc/tBu SPPS strategy without premature deprotection during the synthesis cycles. bachem.comnih.gov |
| Cleavage | The S-benzyl group is removed during the final acidolytic cleavage step (e.g., using strong acid like TFA). | This deprotection step occurs simultaneously with the cleavage of the peptide from the resin and removal of other side-chain protecting groups. |
| Application | Enables the site-specific incorporation of a homocysteine residue into a synthetic peptide sequence. | Allows researchers to create custom peptides containing homocysteine for further biochemical and structural studies. google.com |
Research on Protein Modification and Engineering
The incorporation of homocysteine into proteins is a key area of research due to its association with various diseases. physiology.orgrsc.org S-benzyl-homocysteine serves as a critical tool in this research, allowing for the precise, site-specific introduction of homocysteine residues into proteins through synthetic means like SPPS.
Once the S-benzyl-homocysteine is incorporated into a peptide chain and the protective benzyl group is removed, the resulting free homocysteine residue can be used for various protein modification and engineering studies. This allows researchers to investigate the specific pathological consequences of protein homocysteinylation, a non-enzymatic post-translational modification implicated in disease physiology.orgrsc.org.
Elevated levels of homocysteine in the body can lead to its conversion into the highly reactive intermediate, homocysteine thiolactone rsc.orgnih.gov. This thioester readily reacts with the primary amino groups of lysine (B10760008) residues on proteins, a process termed N-homocysteinylation rsc.orgnih.gov. This modification can lead to significant protein damage, including loss of biological function, aggregation, and precipitation physiology.orgnih.gov. By synthetically engineering proteins to contain homocysteine at specific locations, scientists can study the precise structural and functional consequences of this modification in a controlled manner. For example, studies have shown that N-homocysteinylation can inactivate enzymes and that the rate of modification is often proportional to the number of lysine residues in a protein nih.gov.
Table 2: Research Findings on Protein Modification by Homocysteine
| Research Area | Key Findings | Significance | Citations |
| N-Homocysteinylation | Homocysteine thiolactone, a reactive metabolite, acylates lysine residues on proteins. | This non-enzymatic modification is a major mechanism of homocysteine-induced cellular toxicity and is linked to cardiovascular and neurodegenerative diseases. | rsc.orgnih.gov |
| Protein Damage | Homocysteinylation leads to protein inactivation, multimerization, and precipitation. | Provides a molecular basis for how elevated homocysteine levels can cause tissue and organ damage. | physiology.orgnih.gov |
| Proteome-wide Analysis | Chemical proteomic strategies have been developed to identify hundreds of N-homocysteinylated proteins and specific modification sites within cells. | Enables a global view of the proteins affected by homocysteinylation, facilitating the study of its role in disease pathways. | rsc.org |
| Functional Consequences | Homocysteine-containing proteins can lose their normal biological function and acquire cytotoxic or pro-inflammatory properties. | Explains the diverse pathological phenotypes associated with hyperhomocysteinemia. | physiology.org |
Analytical and Characterization Techniques in Research
Mass Spectrometry for Molecular Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. acs.org It is a cornerstone for the analysis of non-volatile and thermally labile compounds like S-Benzyl-DL-homocysteine.
In a typical LC-MS analysis of this compound, the compound would first be separated from other components in a sample matrix using a liquid chromatograph. Reversed-phase chromatography is a common approach for amino acid analysis, where a non-polar stationary phase is used with a polar mobile phase. nih.gov The separation of this compound would be influenced by its polarity, which is imparted by the benzyl (B1604629) group, the amino group, and the carboxylic acid group. A gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to achieve optimal separation from other amino acids or metabolites in a biological sample. nih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that would be suitable for ionizing this compound without significant fragmentation. acs.org The ionized molecules are then transferred to the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For this compound (molecular weight: 225.31 g/mol ), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 226.3.
Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection. In an MS/MS experiment, the parent ion of this compound is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity of the analysis, especially in complex matrices. nih.gov
While specific LC-MS/MS parameters for this compound are not widely published, a method could be developed based on established procedures for similar amino acids. The table below outlines a hypothetical set of parameters for the LC-MS/MS analysis of this compound.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 150 x 2.1 mm, 3 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic acid in Water nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid nih.gov |
| Flow Rate | 0.3 mL/min mdpi.com |
| Gradient | 5% to 95% B over 10 minutes |
| Column Temperature | 35 °C restek.com |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Ion Source Temperature | 150 °C |
| MS/MS Transition (Hypothetical) | Parent Ion (m/z) ~226.3 -> Product Ion (m/z) [To be determined empirically] |
This table presents a hypothetical set of starting parameters for method development.
Isotope Dilution Mass Spectrometry (IDMS) in Metabolic Research
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is one of the most accurate techniques for the quantitative analysis of molecules in complex mixtures. mdpi.com It is particularly valuable in metabolic research for determining the precise concentration of metabolites like this compound. The principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. This isotopically labeled compound serves as an internal standard. nih.gov
For the analysis of this compound, a stable isotope-labeled analogue, for instance, this compound-¹³C₆ or this compound-D₇ (where the benzyl group contains the isotopes), would be synthesized. This internal standard is chemically identical to the analyte but has a different mass due to the presence of the heavy isotopes.
The isotopically labeled standard is spiked into the sample at the earliest stage of sample preparation. This is a key advantage of IDMS, as it corrects for any loss of the analyte during sample extraction, purification, and analysis. mdpi.com After sample processing, the mixture is analyzed by LC-MS or GC-MS. The mass spectrometer can distinguish between the native (unlabeled) and the isotopically labeled this compound based on their different mass-to-charge ratios.
The concentration of the native analyte is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. Since a known amount of the internal standard was added, this ratio allows for a highly accurate calculation of the original concentration of the analyte in the sample. nih.gov
The benefits of using IDMS in metabolic studies involving this compound include:
High Accuracy and Precision: IDMS is a definitive method for quantification, often used for certifying reference materials. nih.govnist.gov
Correction for Matrix Effects: The internal standard experiences the same matrix effects (e.g., ion suppression or enhancement in ESI) as the native analyte, leading to more accurate quantification. nih.gov
Correction for Sample Loss: Any loss of analyte during the analytical workflow is compensated for by the corresponding loss of the internal standard.
The table below illustrates the key components of an IDMS experiment for this compound.
| Component | Description |
| Analyte | This compound |
| Internal Standard | Stable isotope-labeled this compound (e.g., with ¹³C or D) |
| Instrumentation | LC-MS/MS or GC-MS |
| Measurement | Ratio of native analyte signal to internal standard signal |
| Key Advantage | High accuracy through correction for sample loss and matrix effects |
Other Analytical Approaches for Research Quality Control
For a research-grade chemical like this compound, which may be synthesized for specific experimental purposes, ensuring its quality and purity is paramount. While some suppliers may provide the compound without extensive analytical data, it is the responsibility of the researcher to verify its identity and purity. sigmaaldrich.com Beyond the advanced techniques of LC-MS and IDMS, several other analytical methods are employed for routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation. The NMR spectra of this compound would provide characteristic signals for the protons and carbons in the benzyl group, the homocysteine backbone, and the amino and carboxylic acid groups. This allows for unambiguous confirmation of the compound's structure and can also reveal the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C stretches of the benzyl group.
Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting range. Determining the melting point of a batch of this compound and comparing it to a reference value can provide a quick assessment of its purity.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages can be compared to the theoretical values calculated from the molecular formula of this compound (C₁₁H₁₅NO₂S) to assess its elemental purity.
The following table summarizes these additional analytical techniques and their role in the quality control of this compound for research purposes.
| Analytical Technique | Purpose in Quality Control | Expected Information for this compound |
| ¹H and ¹³C NMR | Structural confirmation and impurity profiling | Characteristic chemical shifts and coupling constants for all protons and carbons. |
| FTIR Spectroscopy | Functional group identification | Absorption bands for N-H, O-H, C=O, and aromatic C-H/C=C bonds. |
| Melting Point | Purity assessment | A sharp melting point indicates high purity. |
| Elemental Analysis | Elemental composition verification | Conformance to the theoretical %C, %H, %N, and %S. |
The use of these techniques ensures that the this compound used in research is of a known and acceptable quality, which is essential for the validity of the experimental outcomes. The grade of the chemical, such as "reagent grade" or "ACS grade," often dictates the level of purity and the extent of quality control testing performed by the supplier. labmanager.combiomall.in
Q & A
Q. What are the key physicochemical properties of S-Benzyl-DL-homocysteine, and how do they influence experimental design?
this compound (CAS 1017-76-1) has a molecular formula of C₁₁H₁₅NO₂S and a molecular weight of 225.307 g/mol. Its benzyl group enhances lipophilicity, which may affect solubility in aqueous buffers and cell permeability in biological studies. The compound’s refractive index (1.575) and PSA (88.62 Ų) suggest polar surface interactions, critical for chromatographic separation (e.g., reverse-phase HPLC). Researchers should optimize solvent systems (e.g., methanol/water gradients) and consider derivatization for enhanced detection in mass spectrometry .
Q. How can this compound be synthesized, and what are common purification challenges?
Synthesis typically involves nucleophilic substitution between DL-homocysteine and benzyl halides (e.g., benzyl chloride, CAS 100-44-7) under alkaline conditions. Key intermediates include S-benzyl-DL-cysteine derivatives. Purification challenges arise from residual benzyl halides and byproducts like disulfides. Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are recommended. Purity should be verified via NMR (¹H/¹³C) and HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for sensitivity and specificity. For enzymatic assays, coupling with NADH-dependent enzymes or fluorogenic probes (e.g., thiol-reactive dyes) can quantify free thiol groups. Electrochemical sensors modified with gold nanoparticles or carbon nanotubes enable direct detection in plasma, leveraging the compound’s redox activity at ~0.2 V (vs. Ag/AgCl) .
Advanced Research Questions
Q. How does the benzyl moiety in this compound affect its metabolic stability compared to endogenous homocysteine?
The benzyl group confers resistance to enzymatic degradation by homocysteine-metabolizing enzymes (e.g., cystathionine β-synthase). This stability allows prolonged investigation of homocysteine-related pathways, such as transsulfuration or methylation cycles, in cell models. However, the modification may alter interactions with transporters (e.g., LAT1), requiring validation via competitive uptake assays using radiolabeled isotopes (³⁵S or ¹⁴C) .
Q. What strategies resolve contradictions in data on this compound’s role in oxidative stress models?
Discrepancies arise from concentration-dependent pro-/antioxidant effects. At low concentrations (≤10 µM), it may scavenge ROS via the thiol group; at higher levels (>50 µM), it promotes oxidative damage by generating H₂O₂. Researchers should standardize assay conditions (e.g., oxygen tension, cell type) and use orthogonal methods (e.g., fluorescent ROS probes, thiobarbituric acid-reactive substances assay) to validate findings .
Q. How can this compound be utilized to study enzyme inhibition kinetics in sulfur metabolism?
The compound acts as a competitive inhibitor of cysteine dioxygenase (Ki ~15 µM) and methionine adenosyltransferase. Kinetic studies require pre-incubating enzymes with varying inhibitor concentrations (0–100 µM) and monitoring substrate depletion (e.g., via UV-Vis for SAM formation at 260 nm). Data fitting to the Cheng-Prusoff equation determines inhibition constants, while X-ray crystallography reveals binding interactions .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound in the laboratory?
Although specific toxicity data are limited, structural analogs (e.g., L-homocysteine) suggest potential skin sensitization (GHS Category 1). Use nitrile gloves, lab coats, and fume hoods. Avoid dust generation; store at 2–8°C under nitrogen to prevent oxidation. Spills should be neutralized with 10% sodium bicarbonate and disposed via hazardous waste facilities .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Perform acute toxicity assays using Daphnia magna or Vibrio fischeri (Microtox®). Chronic effects can be assessed via algal growth inhibition tests (OECD 201). Environmental persistence should be evaluated using OECD 301 biodegradation protocols. Data must inform risk assessments for laboratory discharge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
